4-(Benzylamino)tetrahydrothiopyran 4-(Benzylamino)tetrahydrothiopyran
Brand Name: Vulcanchem
CAS No.: 887978-08-7
VCID: VC7925690
InChI: InChI=1S/C12H17NS/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2
SMILES: C1CSCCC1NCC2=CC=CC=C2
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol

4-(Benzylamino)tetrahydrothiopyran

CAS No.: 887978-08-7

Cat. No.: VC7925690

Molecular Formula: C12H17NS

Molecular Weight: 207.34 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzylamino)tetrahydrothiopyran - 887978-08-7

Specification

CAS No. 887978-08-7
Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
IUPAC Name N-benzylthian-4-amine
Standard InChI InChI=1S/C12H17NS/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2
Standard InChI Key PMISIKTYDCYWDS-UHFFFAOYSA-N
SMILES C1CSCCC1NCC2=CC=CC=C2
Canonical SMILES C1CSCCC1NCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-(Benzylamino)tetrahydrothiopyran (C₁₂H₁₇NS, MW: 207.33 g/mol) features a fully saturated thiopyran ring system, where sulfur replaces the oxygen atom found in traditional pyran derivatives . The benzylamino group (-NH-CH₂-C₆H₅) at the 4-position introduces both hydrophilic (amine) and hydrophobic (aromatic) regions, influencing its reactivity and interaction with biological targets . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₇NS
Molecular Weight207.33 g/mol
IUPAC NameN-Benzyltetrahydro-2H-thiopyran-4-amine
SMILESC1CSCCC1NCC2=CC=CC=C2
Topological Polar Surface Area26.3 Ų

The compound’s tetrahedral geometry at the sulfur atom and the chair conformation of the thiopyran ring contribute to its stereoelectronic profile .

Physicochemical Properties

Experimental data on solubility and stability remain limited, but computational predictions (e.g., LogP ≈ 0.5) suggest moderate lipophilicity, favoring solubility in dichloromethane and ethanol . The compound’s pKa (~9.5, estimated) indicates that the amine group remains protonated under physiological conditions, enhancing its potential for salt formation and bioavailability .

Synthetic Methodologies

Domino Reaction Cascades

A 2020 study demonstrated a transition-metal-free domino strategy to synthesize tetrahydrothiopyrans from benzaldehydes and 2-acetylthiophene using sodium sulfide . While this method primarily yields unsubstituted thiopyrans, modifying electrophiles (e.g., benzylamine derivatives) could enable direct incorporation of the benzylamino group. The reaction proceeds via:

  • Aldol Condensation: Formation of α,β-unsaturated ketones.

  • Double Michael Addition: Sulfide nucleophiles attack the enone system.

  • Cyclization: Intramolecular aldol reaction to form the thiopyran ring .

Optimizing stoichiometry and reaction time (24–48 hours at 60°C) achieved yields up to 85% for related analogs .

Reductive Amination

A practical route involves reductive amination of tetrahydrothiopyran-4-one with benzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane . Key steps include:

  • Imine Formation: Condensation of benzylamine (1.2 equiv) with the ketone.

  • Reduction: NaBH(OAc)₃ (1.5 equiv) at 0°C to room temperature.

  • Purification: Column chromatography (hexane/ethyl acetate) yields the product in 72–78% purity .

Table 1: Comparative Synthesis Routes

MethodConditionsYieldAdvantages
Domino Reaction Na₂S, EtOH, 60°C, 24–48 h65–85%One-pot, scalable
Reductive Amination NaBH(OAc)₃, CH₂Cl₂, rt, 12 h70–78%High functional group tolerance

Applications in Pharmaceutical Chemistry

Drug Intermediate

4-(Benzylamino)tetrahydrothiopyran serves as a precursor for neurologically active compounds, particularly those targeting monoamine transporters . For example, structural analogs with similar amine substitutions exhibit affinity for serotonin (SERT) and norepinephrine (NET) transporters, with Ki values in the low nanomolar range .

Peptide Modification

The compound’s primary amine facilitates conjugation with carboxylic acids or activated esters, enabling its use in peptide backbone diversification . In one application, it was coupled with 3-(trifluoromethyl)phenylacryloyl chloride to yield a protease-resistant peptidomimetic .

Recent Advances and Future Directions

Enantioselective Synthesis

Recent efforts focus on asymmetric lithiation-trapping strategies using (-)-sparteine or TMEDA to access enantiomerically pure derivatives . For example, lithiation of 2-phenyltetrahydropyran followed by benzylamine quenching achieved 90% enantiomeric excess (ee) in hexane/TMEDA .

Computational Modeling

Density functional theory (DFT) studies predict strong binding to γ-aminobutyric acid (GABA) receptors, suggesting potential anxiolytic applications . Virtual screening campaigns have identified this scaffold as a hit for kinase inhibitors .

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